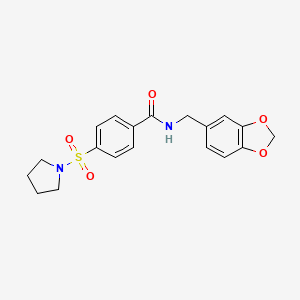
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the CAS Number: 923176-89-0 . It has a molecular weight of 191.66 . The IUPAC name for this compound is N-(1-acetyl-2-methylpropyl)-2-chloroacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Mechanistic Pharmacokinetic and Pharmacodynamic Modeling
One study developed a mechanistic model to describe the pharmacokinetics of CHF3381, a N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A inhibitor, and its metabolites. The model aimed to understand the relationship with MAO-A activity and heart rate. The study concluded that CHF3381 produces a concentration-dependent decrease in DHPG plasma concentrations, whose magnitude increased after multiple doses (Csajka et al., 2005).
Clinical Tolerance Study of Cefazedone
In another study, the tolerance of cefazedone, a specific chemical compound, was examined in patients, noting the development of a morbilliform rash in some cases. However, the study found no indications of disturbances in renal function or significant changes in blood count or serum electrolytes (Züllich & Sack, 1979).
Nephrotoxicity Investigations of Cefazedone and Gentamicin
Two studies investigated the potential nephrotoxicity of cefazedone and its combination with gentamicin. The results indicated that beta-lactam antibiotics, like cefazedone, showed no effect on the elimination of alanine-amino-peptidase, a characteristic tubule enzyme, suggesting no significant nephrotoxicity (Mondorf Aw, 1979) & (Mondorf, 1979).
Antidepressant Effects of Ketamine
A study on the antidepressant effects of ketamine, which shares a similar chemical structure with the compound , suggested a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).
A Human TRPA1-Specific Pain Model
Research on a human TRPA1-specific pain model utilized a specific agonist (JT010) to activate the TRPA1 cation channel, which plays a vital role in sensing potentially hazardous substances. The study indicated that isolated TRPA1 activation in humans causes pain, making TRPA1-specific tools useful for quantifying the TRPA1-dependent component in physiology and pathophysiology (Heber et al., 2019).
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)
![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)
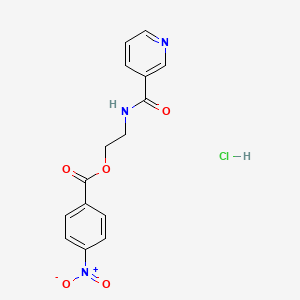

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)
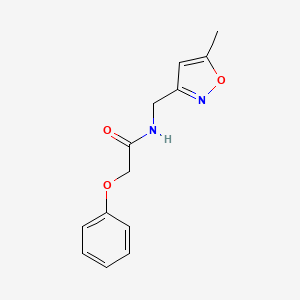

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
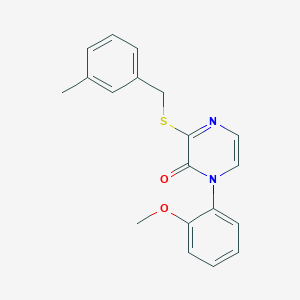
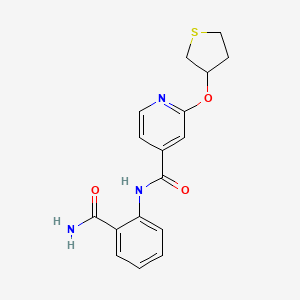
![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)
